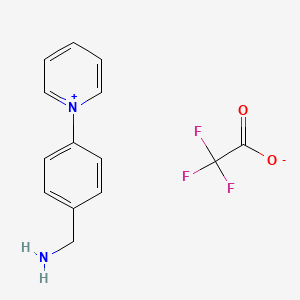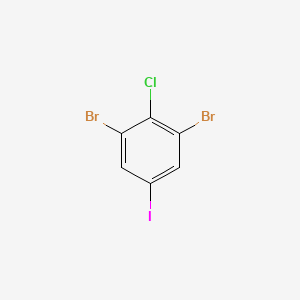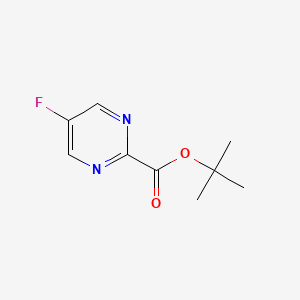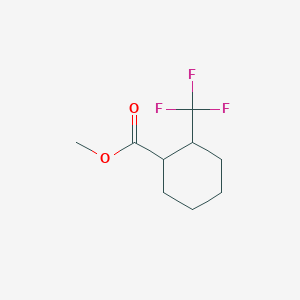
Methyl 2-(trifluoromethyl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is a fluorinated organic compound characterized by a cyclohexane ring substituted with a trifluoromethyl group at the second position and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanecarboxylic acid or its derivatives.
Trifluoromethylation: The cyclohexanecarboxylic acid undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethylating agents.
Esterification: The resulting trifluoromethylated cyclohexanecarboxylic acid is then esterified with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form this compound.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the cyclohexanecarboxylic acid is trifluoromethylated and esterified in large reactors.
Continuous Process: Some industrial setups may use a continuous process for higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylamine.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include heating under reflux.
Reduction: Reagents like lithium aluminum hydride; conditions include anhydrous ether solvent.
Substitution: Reagents like ammonia or amines; conditions include heating under pressure.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid or cyclohexanone.
Reduction: Trifluoromethylamine derivatives.
Substitution: Amides or other substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of various therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism by which methyl 2-(trifluoromethyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(trifluoromethyl)benzoate: Similar structure but with a benzene ring instead of cyclohexane.
Methyl 2-(trifluoromethyl)butanoate: Similar trifluoromethyl group but with a shorter carbon chain.
Uniqueness:
Enhanced Stability: The cyclohexane ring provides enhanced stability compared to benzene derivatives.
Versatility: The cyclohexane structure allows for a wider range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C9H13F3O2 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
LWSZWWSRHDIBHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCCC1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


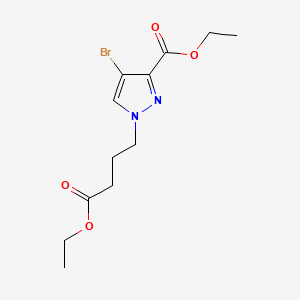
![ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331980.png)

![Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331999.png)
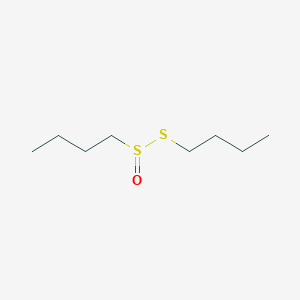
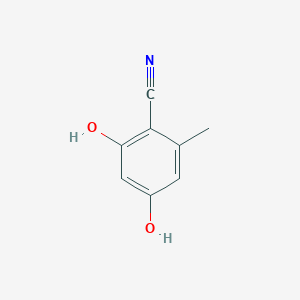
![2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15332009.png)

![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15332019.png)
